(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a brominated methoxyphenyl group, a naphthalenylmethoxy group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the methoxyphenyl ring.
Methoxylation: Addition of methoxy groups to the phenyl and naphthalene rings.
Formation of the diazinane trione core: This step involves cyclization reactions under specific conditions to form the diazinane ring with three keto groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The brominated and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity. The pathways involved could include:
Signal transduction: Modulating signaling pathways within cells.
Gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
The uniqueness of (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C31H25BrN2O5 |
---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H25BrN2O5/c1-18-11-19(2)13-23(12-18)34-30(36)25(29(35)33-31(34)37)14-20-15-26(32)28(27(16-20)38-3)39-17-22-9-6-8-21-7-4-5-10-24(21)22/h4-16H,17H2,1-3H3,(H,33,35,37)/b25-14- |
InChI Key |
FDTMFVVUUIPNRX-QFEZKATASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)C(=O)NC2=O)C |
Origin of Product |
United States |
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